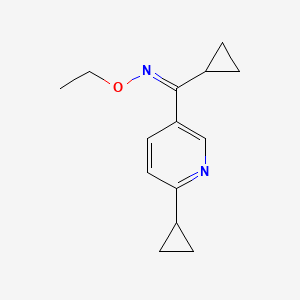
cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-ethyloxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-ethyloxime is a complex organic compound with a unique structure that includes cyclopropyl and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-ethyloxime typically involves multiple steps, including the formation of the cyclopropyl and pyridinyl groups, followed by their combination. Specific reaction conditions such as temperature, pressure, and the use of catalysts are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions can be found in specialized chemical databases and literature .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-ethyloxime can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-ethyloxime has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-ethyloxime involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its mechanism of action are available in scientific literature .
Comparison with Similar Compounds
Cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-ethyloxime can be compared with other similar compounds, such as:
Cyclopropyl(3-pyridinyl)methanone O-ethyloxime: Lacks the additional cyclopropyl group, which may affect its reactivity and biological activity.
Cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone: Lacks the O-ethyloxime group, which may influence its chemical properties and applications
Properties
IUPAC Name |
(Z)-1-cyclopropyl-1-(6-cyclopropylpyridin-3-yl)-N-ethoxymethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-2-17-16-14(11-5-6-11)12-7-8-13(15-9-12)10-3-4-10/h7-11H,2-6H2,1H3/b16-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTWJXADDMWGTC-PEZBUJJGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON=C(C1CC1)C2=CN=C(C=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/N=C(/C1CC1)\C2=CN=C(C=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
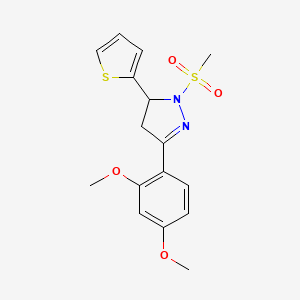
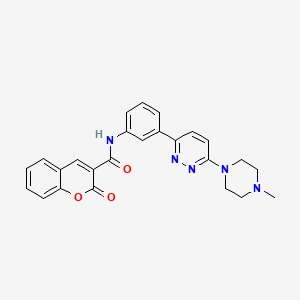
![7,7-Dimethyl-1-pyridin-4-yl-6,8-dihydro-4H-pyrazolo[4,3-c]azepine-5-sulfonyl fluoride](/img/structure/B2594103.png)
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-ethoxyphenyl)urea](/img/structure/B2594105.png)
![2-{[(2-fluorophenyl)methyl]sulfanyl}-5-methyl-1H-1,3-benzodiazole](/img/structure/B2594106.png)
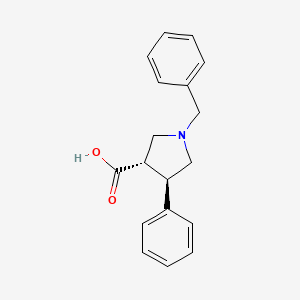
![1-{7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}-4-(furan-2-carbonyl)piperazine](/img/structure/B2594109.png)
![2-amino-N-[1-(thiophen-2-yl)ethyl]pentanamide hydrochloride](/img/structure/B2594110.png)
![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2594112.png)
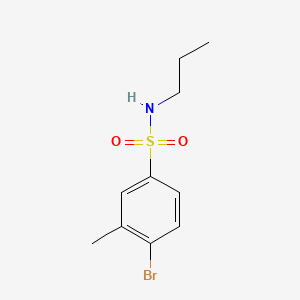
![2-Amino-2-(3-bicyclo[3.1.0]hexanyl)acetic acid;hydrochloride](/img/structure/B2594115.png)
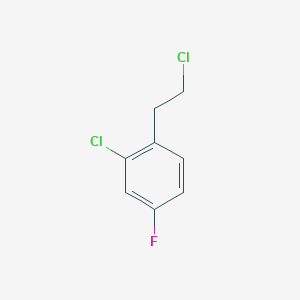
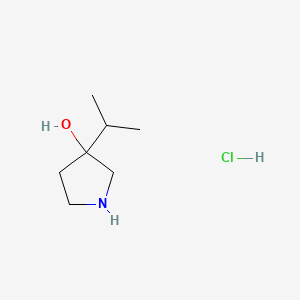
![N1-(2,5-difluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2594121.png)
